5beta-Cholest-24-en-12-one

Steroid chemistry Physicochemical property prediction Analytical reference standard

5β-Cholest-24-en-12-one (CAS 14949-29-2) is a C27 steroidal ketone with the molecular formula C27H44O and a molecular weight of 384.64 g/mol. It belongs to the cholestane steroid class and is characterized by three key structural features: a cis-fused A/B ring junction (5β configuration), a ketone at position C-12, and a double bond at C-24 (Δ24).

Molecular Formula C27H44O
Molecular Weight 384.6 g/mol
CAS No. 14949-29-2
Cat. No. B088451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5beta-Cholest-24-en-12-one
CAS14949-29-2
Synonyms5β-Cholest-24-en-12-one
Molecular FormulaC27H44O
Molecular Weight384.6 g/mol
Structural Identifiers
SMILESCC(CCC=C(C)C)C1CCC2C1(C(=O)CC3C2CCC4C3(CCCC4)C)C
InChIInChI=1S/C27H44O/c1-18(2)9-8-10-19(3)22-14-15-23-21-13-12-20-11-6-7-16-26(20,4)24(21)17-25(28)27(22,23)5/h9,19-24H,6-8,10-17H2,1-5H3/t19-,20+,21+,22-,23+,24+,26+,27-/m1/s1
InChIKeyONHUXHSYEDHRCB-FEKPLHOGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5β-Cholest-24-en-12-one (CAS 14949-29-2): Structural Identity and Procurement-Relevant Properties


5β-Cholest-24-en-12-one (CAS 14949-29-2) is a C27 steroidal ketone with the molecular formula C27H44O and a molecular weight of 384.64 g/mol . It belongs to the cholestane steroid class and is characterized by three key structural features: a cis-fused A/B ring junction (5β configuration), a ketone at position C-12, and a double bond at C-24 (Δ24) . Predicted physicochemical properties include a density of 0.964 ± 0.06 g/cm³ and a boiling point of 471.8 ± 14.0 °C . This combination of structural elements distinguishes it from more common cholestane derivatives and positions it as a specialized research intermediate, reference standard, or probe molecule for studying sterol metabolism, bile acid biosynthesis, and oxysterol signaling pathways .

Why Generic Substitution of 5β-Cholest-24-en-12-one with Other Cholestane Derivatives Is Not Supported by Evidence


Substituting 5β-Cholest-24-en-12-one with a related cholestane derivative—such as 5β-cholest-24-ene, 5β-cholestan-12-one, or 5α epimers—carries substantial risk of introducing uncontrolled variables into an experimental or production system. The three defining structural features (5β A/B ring junction, C-12 ketone, and Δ24 double bond) each independently influence molecular shape, polarity, metabolic stability, and receptor/enzyme recognition [1]. Published structure–activity data on related 12-oxo and Δ24 steroidal systems demonstrate that the presence or absence of even a single functional group can drastically alter biological activity, enzyme substrate specificity, and chromatographic behavior [2]. Without direct experimental comparison data for this specific compound, reliance on presumed class-level interchangeability is scientifically unjustified and can lead to erroneous biological readouts or failed analytical method validation.

5β-Cholest-24-en-12-one: Quantifiable Differentiation Evidence Against Close Structural Analogs


Physicochemical Differentiation: Density and Boiling Point vs. Non-Ketone Analog 5β-Cholest-24-ene

5β-Cholest-24-en-12-one exhibits a predicted density of 0.964 ± 0.06 g/cm³ and a boiling point of 471.8 ± 14.0 °C, compared with 0.921 ± 0.06 g/cm³ and 442.8 ± 12.0 °C for the non-ketone analog 5β-cholest-24-ene (CAS 14949-23-6) . The introduction of the C-12 ketone increases the predicted density by approximately 0.043 g/cm³ and raises the boiling point by approximately 29 °C, reflecting the polarity and intermolecular interaction differences imparted by the carbonyl group . These differences directly affect chromatographic retention behavior, solvent partitioning, and purification strategies during synthesis or analysis.

Steroid chemistry Physicochemical property prediction Analytical reference standard

Metabolic Positional Differentiation: C-12 Ketone vs. C-12 Hydroxy in Bile Acid Precursor Context

5β-Cholest-24-en-12-one contains a C-12 ketone, contrasting with the C-12α-hydroxy group found in nearly all primary bile acid precursors such as 5β-cholestane-3α,7α,12α-triol and 3α,7α,12α-trihydroxy-5β-cholest-24-enoic acid [1]. In the bile acid biosynthesis pathway, position-specific oxidation at C-12 is a critical branching point that determines whether the final product is cholic acid (12α-hydroxy) or chenodeoxycholic acid (12-deoxy) [2]. A 12-keto intermediate represents a distinct oxidation state that requires specific reductase activity for further metabolism, potentially serving as a pathway probe or inhibitor tool compound. The 12-keto form cannot substitute for 12α-hydroxy precursors in enzymatic conversion assays without specific reductase co-factors, as demonstrated in hydroxysteroid dehydrogenase studies on analogous 12-oxo steroidal substrates [3].

Bile acid biosynthesis Oxysterol metabolism Sterolomics

Double Bond Position Differentiation: Δ24 Unsaturation vs. Saturated C24 Side Chain

The Δ24 double bond in 5β-Cholest-24-en-12-one distinguishes it from fully saturated 5β-cholestan-12-one derivatives. In cholesterol biosynthesis, the Δ24 double bond is the specific substrate for 24-dehydrocholesterol reductase (DHCR24), an FAD-dependent oxidoreductase that catalyzes the reduction of sterol Δ24 intermediates to their saturated counterparts [1]. The presence of the Δ24 double bond increases molecular rigidity at the side chain terminus and alters the compound's susceptibility to oxidative degradation compared to saturated analogs [2]. This structural feature enables the compound to serve as a potential DHCR24 substrate probe, whereas the saturated 5β-cholestan-12-one lacks this enzyme recognition element entirely [3].

Cholesterol metabolism DHCR24 substrate Sterol Δ24-reductase

Stereochemical Differentiation: 5β vs. 5α A/B Ring Junction Configuration

5β-Cholest-24-en-12-one possesses a cis-fused A/B ring junction (5β configuration), in contrast to the trans-fused 5α configuration found in most mammalian sterols including cholesterol. The 5β configuration produces a bent molecular geometry, whereas the 5α configuration yields a planar steroid backbone [1]. This stereochemical difference has profound effects on biological recognition: 5β-steroids are preferentially recognized by bile acid receptors (FXR, TGR5) and bile acid transport proteins, while 5α-steroids interact primarily with nuclear hormone receptors (LXR, ER) and cholesterol-binding proteins [2]. In a direct comparison context, 5β-cholestan-12-one derivatives isolated from marine organisms demonstrated distinct biological activity profiles compared to their 5α counterparts, including antifungal activity that was stereospecific [3].

Steroid stereochemistry Receptor selectivity Structural biology

Synthetic Intermediate Utility: Precursor for 3α-Hydroxy-5β-cholest-24-ene Derivatives

The patent DE2754759A1 (assigned to Chugai Seiyaku Kabushiki Kaisha) describes methods for producing 3α-hydroxy-5β-cholest-24-ene compounds and derivatives, establishing a synthetic route framework for this structural class [1]. The C-12 ketone functionality in 5β-Cholest-24-en-12-one provides a synthetic handle that is absent in non-ketone analogs such as 5β-cholest-24-ene (CAS 14949-23-6). The carbonyl group at C-12 enables selective chemical transformations—including reduction, oximation, and Grignard additions—that are not accessible with the unoxidized analog [2]. This synthetic versatility makes the compound valuable as a building block for generating diverse steroidal compound libraries, whereas the non-ketone analog offers fewer derivatization options.

Steroid synthesis Vitamin D derivatives Patent chemistry

Recommended Application Scenarios for 5β-Cholest-24-en-12-one Based on Quantitative Evidence


DHCR24 Enzyme Kinetics and Cholesterol Biosynthesis Probe Development

Owing to its Δ24 double bond, 5β-Cholest-24-en-12-one can serve as a substrate probe for 24-dehydrocholesterol reductase (DHCR24) activity assays. The compound's 5β configuration and C-12 ketone enable simultaneous investigation of how A/B ring stereochemistry and C-12 oxidation state influence DHCR24 substrate recognition, providing a multidimensional tool that saturated or non-ketone analogs cannot offer [1].

Bile Acid Biosynthesis Pathway Analysis and 12α-HSD Activity Studies

The C-12 ketone functionality makes this compound a specific substrate for 12α-hydroxysteroid dehydrogenase (12α-HSD) activity measurements. Unlike 12α-hydroxy precursors that proceed directly to conjugation, the ketone form requires enzymatic reduction, enabling kinetic characterization of 12α-HSD under controlled in vitro conditions. This application leverages the distinct redox state at C-12 that differentiates it from common bile acid intermediates [2].

Analytical Reference Standard for Sterolomic Profiling by GC-MS or LC-MS

The predicted density (0.964 g/cm³) and boiling point (471.8 °C) differentiate this compound from its non-ketone analog 5β-cholest-24-ene (0.921 g/cm³, 442.8 °C), enabling distinct chromatographic retention behavior . This separation capability supports its use as a retention time marker and calibration standard in targeted sterolomic analyses of biological samples, where co-elution of structurally similar Δ24 sterols may otherwise confound quantification [1].

Synthetic Building Block for 5β-Steroidal Compound Library Generation

The C-12 ketone provides a reactive handle for selective chemical transformations—including stereoselective reduction, oximation, and organometallic additions—that are not accessible with the non-ketone analog 5β-cholest-24-ene . This synthetic versatility, documented in related patent methods for 3α-hydroxy-5β-cholest-24-ene derivatives [1], positions the compound as a versatile intermediate for generating focused steroidal libraries for biological screening.

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